molecular formula C24H23N3O2S B2747596 N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1206990-50-2

N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

Cat. No. B2747596
CAS RN: 1206990-50-2
M. Wt: 417.53
InChI Key: OOMIWJHABLFLIL-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H23N3O2S and its molecular weight is 417.53. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Antimicrobial Applications

  • Dual Inhibitors for Cancer Therapy : Compounds similar to N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both important targets in cancer therapy. These inhibitors showed significant potency against tumor cells in culture, highlighting their potential as antitumor agents (Gangjee et al., 2009).

  • Antimicrobial Agents : Derivatives of thieno[3,2-d]pyrimidine, closely related to the chemical structure , have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrated promising antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Hossan et al., 2012).

Anti-Allergy and Immunomodulatory Effects

  • Antiallergenic Activity : Research on 3,4-dihydro-4-oxothieno[2,3-d]pyrimidine-2-carboxylates, structurally similar to the compound , has shown effectiveness in antiallergenic activity. These derivatives were active in inhibiting histamine release and allergen-induced bronchospasm in rats, suggesting potential use in allergy treatment (Temple et al., 1979).

Chemical Synthesis and Structural Analysis

  • Synthesis and Structure Elucidation : The synthesis of compounds involving the thieno[2,3-d]pyrimidine structure has been extensively studied. These studies provide insights into the synthetic pathways and structural characteristics of such compounds, which are crucial for their application in drug development (Hachiyama et al., 1983).

  • Crystal Structure Analysis : Crystallographic studies have been conducted on related compounds to understand their molecular conformation and interactions. Such analyses are essential for predicting the behavior and reactivity of these compounds in biological systems (Subasri et al., 2016).

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-4-17-7-5-6-16(3)21(17)26-20(28)12-27-14-25-22-19(13-30-23(22)24(27)29)18-10-8-15(2)9-11-18/h5-11,13-14H,4,12H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMIWJHABLFLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

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